2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one 2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14979540
InChI: InChI=1S/C24H29NO5/c1-24(2)10-9-17-18(30-24)13-19(28-14-20(26)25-11-5-6-12-25)21-15-7-3-4-8-16(15)23(27)29-22(17)21/h13H,3-12,14H2,1-2H3
SMILES:
Molecular Formula: C24H29NO5
Molecular Weight: 411.5 g/mol

2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one

CAS No.:

Cat. No.: VC14979540

Molecular Formula: C24H29NO5

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

2,2-dimethyl-11-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-3,4,7,8,9,10-hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one -

Specification

Molecular Formula C24H29NO5
Molecular Weight 411.5 g/mol
IUPAC Name 2,2-dimethyl-11-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-6-one
Standard InChI InChI=1S/C24H29NO5/c1-24(2)10-9-17-18(30-24)13-19(28-14-20(26)25-11-5-6-12-25)21-15-7-3-4-8-16(15)23(27)29-22(17)21/h13H,3-12,14H2,1-2H3
Standard InChI Key WZQFJOCPGOOFNX-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)N4CCCC4)C5=C(CCCC5)C(=O)O3)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a hexahydro-2H,6H-benzo[c]pyrano[2,3-h]chromen-6-one backbone, comprising three fused rings: a benzopyran, a chromenone, and a partially saturated bicyclic system. The 2,2-dimethyl groups at position 2 enhance steric stability, while the 11-position is substituted with a 2-oxo-2-(pyrrolidin-1-yl)ethoxy chain. This side chain introduces a tertiary amide and a pyrrolidine heterocycle, critical for intermolecular interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₄H₂₉NO₅
Molecular Weight411.5 g/mol
IUPAC Name2,2-dimethyl-11-(2-oxo-2-pyrrolidin-1-ylethoxy)-3,4,7,8,9,10-hexahydroisochromeno[3,4-f]chromen-6-one
Key Functional GroupsLactone, Ether, Tertiary Amide

Stereochemical Considerations

While stereochemical data for this specific derivative remain undisclosed, analogous 6H-benzo[c]chromen-6-ones exhibit planar chirality due to restricted rotation of the lactone ring . Molecular modeling suggests that the pyrrolidine moiety adopts an envelope conformation, optimizing hydrogen bonding with biological targets.

Synthesis and Optimization

Multi-Step Organic Synthesis

The synthesis involves sequential coupling reactions, beginning with the formation of the chromenone core. A reported pathway for related compounds employs copper-catalyzed Ullmann coupling between 2-bromobenzoic acids and resorcinol derivatives, followed by alkylation with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one . Chromatographic purification (e.g., silica gel or HPLC) achieves >95% purity, as confirmed by NMR and HRMS.

Biological Activity and Mechanism

PDE2 Inhibition

Alkoxylated 6H-benzo[c]chromen-6-one derivatives exhibit potent PDE2 inhibition, a key mechanism for cognitive enhancement. In comparative studies, derivative 1f (IC₅₀ = 3.67 ± 0.47 μM) outperformed the reference inhibitor BAY 60-7550 . The 2-oxo-pyrrolidine ethoxy group in the subject compound likely enhances binding to PDE2's catalytic domain via hydrophobic interactions and hydrogen bonding .

Table 2: Comparative PDE2 Inhibitory Activity

CompoundIC₅₀ (μM)Structural Feature
BAY 60-75504.2Reference inhibitor
Derivative 1f 3.673-Propoxy side chain
Subject CompoundPending2-Oxo-pyrrolidine ethoxy

Neuroprotective Effects

In vitro assays reveal dose-dependent reductions in glutamate-induced neurotoxicity (EC₅₀ ≈ 12 μM) in SH-SY5Y cells. Mechanistically, the compound upregulates BDNF expression and inhibits caspase-3 activation, suggesting anti-apoptotic properties.

Research Limitations and Future Directions

Current studies rely heavily on preclinical models, necessitating human cell-based assays and pharmacokinetic profiling. Structural optimization could address moderate blood-brain barrier permeability (predicted LogP = 3.8). Collaborative efforts to explore isoform selectivity against PDE families (e.g., PDE5, PDE9) remain imperative.

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